Product packaging for 4-Thiomorpholineacetamide(Cat. No.:CAS No. 765242-43-1)

4-Thiomorpholineacetamide

Cat. No.: B3357918
CAS No.: 765242-43-1
M. Wt: 160.24 g/mol
InChI Key: WLHYXZOIQGMJPP-UHFFFAOYSA-N
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Description

4-Thiomorpholineacetamide is a chemical compound of interest in medicinal chemistry and drug discovery, featuring a thiomorpholine ring—a six-membered heterocycle containing sulfur and nitrogen—linked to an acetamide functional group . This structure is a versatile building block for synthesizing more complex molecules, particularly in developing potential chemotherapeutic agents. Heterocyclic amines and their acetamide derivatives are recognized for their significant chemotherapeutic potential, making them valuable scaffolds in designing novel bioactive compounds . The thiomorpholine core is a saturated sulfur-bridged heterocycle, and its incorporation into molecules is a common strategy in pharmaceutical research to modulate the properties of lead compounds . Researchers utilize such scaffolds to create multi-target drugs, which can help overcome drug resistance in diseases like cancer . Furthermore, acetamide-functionalized heterocycles are frequently explored for their inhibitory effects on specific enzymes. For instance, related morpholine-acetamide derivatives have demonstrated potent inhibitory activity against carbonic anhydrase (CA) isoforms like CA IX, which are attractive drug targets due to their overexpression in hypoxic tumors . Some morpholine-acetamide analogs have shown activity comparable to standard drugs like acetazolamide, and have significantly inhibited the proliferation of cancer cell lines such as ovarian cancer ID8 cells . This suggests that this compound and its derivatives may serve as valuable precursors or intermediates in synthesizing molecules for investigating new anti-tumor therapies and enzyme inhibition mechanisms. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2OS B3357918 4-Thiomorpholineacetamide CAS No. 765242-43-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiomorpholin-4-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2OS/c7-6(9)5-8-1-3-10-4-2-8/h1-5H2,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHYXZOIQGMJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597141
Record name 2-(Thiomorpholin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765242-43-1
Record name 2-(Thiomorpholin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations of 4 Thiomorpholineacetamide

Established Synthetic Pathways for the Derivatization of 4-Thiomorpholineacetamide

Established methods for the synthesis of this compound primarily revolve around the N-acylation of the thiomorpholine (B91149) ring. This approach is a common and generally efficient method for forming amide bonds with secondary cyclic amines.

Key Reaction Sequences and Optimized Reaction Conditions for Thiomorpholine-Acetamide Linkage

The formation of the thiomorpholine-acetamide linkage is typically achieved through the reaction of thiomorpholine with a suitable acetylating agent. One of the most common methods involves the use of 2-chloroacetamide (B119443). In this reaction, the nitrogen atom of the thiomorpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloroacetamide and displacing the chlorine atom. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion.

Another widely used method is the N-acetylation of thiomorpholine using acetic anhydride (B1165640) or acetyl chloride. These reagents are highly reactive and can efficiently introduce the acetyl group onto the nitrogen atom of the thiomorpholine ring. Catalyst-free conditions can be employed, often with simple heating of the reactants. orientjchem.org The reaction can also be performed in various solvents such as THF, CH2Cl2, CHCl3, Et2O, EtOAc, and even water, with good to excellent yields. orientjchem.org The choice of solvent does not appear to significantly influence the reaction outcome. orientjchem.org

For a more sustainable approach, acetic acid can be used as a catalyst with ethyl acetate (B1210297) or butyl acetate serving as the acyl source. This method provides acetamide (B32628) products in excellent yields at temperatures ranging from 80–120 °C with catalyst loadings as low as 10 mol%. rsc.org

Interactive Data Table: Comparison of N-Acetylation Methods for Amines

Acetylating AgentCatalystSolventTemperatureReaction TimeYieldReference
Acetic AnhydrideNoneNoneRoom Temp5 min89% orientjchem.org
Acetic AnhydrideNoneWaterRoom Temp5 min90% orientjchem.org
Ethyl AcetateAcetic Acid (10 mol%)None80-120 °CNot specifiedExcellent rsc.org
Acetonitrile (B52724)Alumina (B75360)None (Continuous Flow)200 °C27 minGood nih.gov

Precursor Chemistry and Strategic Selection of Starting Materials in this compound Synthesis

The primary precursors for the synthesis of this compound are thiomorpholine and an acetylating agent. The synthesis of thiomorpholine itself is a key consideration. A continuous flow generation of thiomorpholine has been developed, involving a photochemical thiol-ene reaction of cysteamine (B1669678) hydrochloride and vinyl chloride, followed by a base-mediated cyclization. nih.govchemrxiv.orgresearchgate.netchemrxiv.org

The choice of the acetylating agent is also critical. While 2-chloroacetamide is effective, the use of acetic anhydride or acetyl chloride can offer higher reactivity. For greener synthetic routes, less hazardous reagents like ethyl acetate with a catalytic amount of acetic acid are preferred. rsc.org The selection of starting materials is therefore guided by factors such as cost, availability, reactivity, and the desired environmental impact of the synthesis.

Novel and Emerging Approaches in this compound Synthesis

Recent advancements in organic synthesis have led to the development of more efficient, selective, and sustainable methods for the formation of amide bonds, which can be applied to the synthesis of this compound and its analogs.

Development of Efficient, Stereoselective, and Sustainable Methodologies

In the realm of sustainable synthesis, continuous-flow acetylation reactions have emerged as a promising technology. A method utilizing acetonitrile as the acetylating agent and alumina as a catalyst has been developed for the N-acetylation of various amines, which could be adapted for this compound synthesis. nih.gov This approach is time and cost-efficient and uses a milder reagent compared to traditional methods. nih.gov

Stereoselective synthesis of thiomorpholine derivatives has been explored, particularly for thiomorpholine-3-carboxylic acid derivatives. nih.gov These methods often employ polymer-supported synthesis, which allows for easier purification and the potential for creating libraries of compounds. nih.gov While not directly applied to this compound, these principles of stereocontrol could be adapted for the synthesis of chiral derivatives.

Chemo- and Regioselective Synthesis Strategies for Complex this compound Analogs

The synthesis of more complex analogs of this compound requires strategies that can selectively modify different parts of the molecule. For instance, in the synthesis of substituted thiomorpholine derivatives, regioselective reactions are crucial. While specific examples for this compound are not abundant in the literature, general principles of heterocyclic chemistry can be applied. For example, the synthesis of substituted quinolines coupled with thiomorpholine has been reported, demonstrating the ability to selectively functionalize different heterocyclic rings within the same molecule. nih.gov

Diversification and Derivatization Strategies for the this compound Scaffold

The this compound scaffold presents several opportunities for chemical diversification to explore structure-activity relationships. Derivatization can occur at multiple positions, including the thiomorpholine ring and the acetamide side chain.

One approach to diversification involves the synthesis of N-substituted 2-(thiomorpholin-4-yl)acetamides. This can be achieved by first synthesizing 2-(thiomorpholin-4-yl)acetic acid and then coupling it with various amines to create a library of amide derivatives.

Another strategy involves the modification of the thiomorpholine ring itself. While the literature does not provide specific examples starting from this compound, studies on the synthesis of other substituted thiomorpholine derivatives offer insights into potential reactions. For instance, the synthesis of novel morpholine (B109124) and thiomorpholine coupled 2-(thiophen-2-yl)dihydroquinolines demonstrates the feasibility of attaching complex aromatic systems to the thiomorpholine nitrogen. nih.gov Such strategies could potentially be adapted to modify the this compound scaffold.

Furthermore, the sulfur atom in the thiomorpholine ring can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can significantly alter the physicochemical and biological properties of the molecule.

Chemical Modifications at the Acetamide Moiety and Their Synthetic Accessibility

The acetamide moiety of this compound is a versatile handle for chemical modification, primarily through reactions involving the amide nitrogen and the adjacent methylene (B1212753) group. A common and accessible synthetic route to N-substituted this compound derivatives involves the reaction of 2-chloro-N-substituted acetamides with thiomorpholine. The reactivity of the chlorine atom in N-aryl 2-chloroacetamides allows for its easy replacement by nucleophiles like the secondary amine of the thiomorpholine ring nih.gov. This nucleophilic substitution reaction provides a straightforward method to introduce a wide variety of substituents on the amide nitrogen.

The general synthetic scheme can be represented as follows:

Scheme 1: General synthesis of N-substituted 2-(thiomorpholin-4-yl)acetamide derivatives.

Reactant 1Reactant 2Product
Thiomorpholine2-chloro-N-aryl acetamideN-aryl-2-(thiomorpholin-4-yl)acetamide
Thiomorpholine2-chloro-N-alkyl acetamideN-alkyl-2-(thiomorpholin-4-yl)acetamide

This approach is analogous to the synthesis of various morpholine-acetamide derivatives, where diverse amines are reacted with a haloacetamide to generate a library of compounds organic-chemistry.org. The accessibility of a wide range of primary and secondary amines allows for the synthesis of a large number of derivatives with varying electronic and steric properties at the N-substituent.

Further modifications can be performed on the acetamide group itself. For instance, the amide bond can be hydrolyzed under acidic or basic conditions to yield 2-(thiomorpholin-4-yl)acetic acid, which can then be coupled with different amines using standard peptide coupling reagents to form new amide derivatives.

Strategic Substitution Patterns on the Thiomorpholine Heterocyclic Ring System

Introducing substituents on the thiomorpholine ring is a key strategy to modulate the physicochemical properties and biological activity of this compound derivatives. Several synthetic methods can be employed to achieve specific substitution patterns on the thiomorpholine heterocycle. These substitutions are typically introduced by using appropriately substituted starting materials in the synthesis of the thiomorpholine ring itself, which is then subsequently coupled to the acetamide moiety.

Synthesis of Substituted Thiomorpholines:

A variety of methods for the synthesis of substituted thiomorpholines have been reported, which can be adapted to produce precursors for substituted 4-thiomorpholineacetamides.

Photocatalytic Coupling: A scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes can provide substituted thiomorpholines under continuous flow conditions organic-chemistry.org. This method allows for the introduction of substituents at various positions of the ring.

Intramolecular Hydrothioalkoxylation: Boron trifluoride etherate can mediate an intramolecular hydrothioalkoxylation of nitrogen-tethered alkenes to provide substituted tetrahydro-2H-1,4-thiazines (thiomorpholines) organic-chemistry.org.

From Substituted Precursors: The synthesis of the thiomorpholine ring can start from precursors that already contain the desired substituents. For example, the reaction of substituted cysteamine analogues with appropriate dielectrophiles can yield substituted thiomorpholines. A continuous flow generation of thiomorpholine has been developed using a photochemical thiol-ene reaction of cysteamine hydrochloride and vinyl chloride, which could potentially be adapted for substituted analogues chemrxiv.orgacs.orgnih.gov.

Table of Synthetic Approaches for Substituted Thiomorpholines:

MethodDescriptionKey Features
Photocatalytic CouplingCoupling of silicon amine reagents and aldehydes.Scalable, continuous flow, mild conditions.
Intramolecular HydrothioalkoxylationBF3·OEt2 mediated cyclization of N-tethered alkenes.Access to various ring sizes.
Thiol-Ene ReactionPhotochemical reaction of a thiol and an alkene."Click chemistry" features, high yield.
Cyclization of Substituted PrecursorsReaction of substituted amino-thiols with dielectrophiles.Allows for precise placement of substituents.

Once the substituted thiomorpholine is synthesized, it can be reacted with a suitable haloacetamide to afford the desired substituted this compound derivative.

Rational Design and Combinatorial Synthesis of this compound Derivative Libraries

The rational design and combinatorial synthesis of this compound derivative libraries are powerful strategies for the discovery of new bioactive molecules. These approaches allow for the systematic exploration of the chemical space around the this compound scaffold.

Rational Design:

The design of derivative libraries is often guided by structure-activity relationship (SAR) studies and computational modeling. By identifying key structural features responsible for a desired biological activity, new derivatives can be designed to enhance potency, selectivity, or pharmacokinetic properties. For instance, if a particular substitution pattern on the thiomorpholine ring is found to be beneficial, a library of compounds can be designed to explore various substituents at that position. Similarly, if the nature of the N-substituent on the acetamide moiety is critical, a diverse set of amines can be used in the synthesis to probe the effects of different functional groups.

Combinatorial Synthesis:

Combinatorial chemistry provides a means to rapidly generate large libraries of related compounds. For this compound derivatives, a combinatorial approach would typically involve the parallel synthesis of numerous analogues by combining a set of thiomorpholine building blocks with a set of acetamide building blocks.

A common strategy for the combinatorial synthesis of acetamide libraries involves the use of a common intermediate, such as a haloacetic acid, which is then reacted with a diverse set of amines. This approach has been successfully used to create libraries of purine, pyrimidine, and triazole acetamides acs.org. A similar strategy can be envisioned for this compound, where a set of substituted thiomorpholines is reacted with a library of N-substituted 2-chloroacetamides.

Table of Building Blocks for Combinatorial Synthesis:

Thiomorpholine Building Blocks (R1)Acetamide Building Blocks (R2)
Unsubstituted ThiomorpholineVarious primary and secondary amines
2-MethylthiomorpholineAryl amines
3-PhenylthiomorpholineAlkyl amines
2,6-DimethylthiomorpholineHeterocyclic amines
Thiomorpholine-3-carboxylic acid estersAmino acids

The use of diversity-oriented synthesis (DOS) principles can further enhance the structural diversity of the resulting library by aiming to cover a broad range of chemical space nih.govnih.govscispace.comcam.ac.uk. This can be achieved by employing branching reaction pathways and using building blocks that introduce significant structural variations.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 4 Thiomorpholineacetamide Analogs

Principles of Rational Design and Lead Optimization for 4-Thiomorpholineacetamide Derivatives

The rational design of this compound derivatives begins with a "lead compound," which is a molecule that exhibits a desired biological activity but may require modifications to enhance its efficacy, selectivity, or pharmacokinetic properties. The process of lead optimization involves iterative chemical modifications of the lead structure to improve these characteristics.

A key principle in the rational design of novel therapeutics is the identification of a biological target. In the case of compounds related to this compound, a relevant target class appears to be ion channels, specifically potassium channels. One patent has identified this compound as a potent opener of large-conductance calcium-activated K+ channels (BK channels) jchemrev.com. BK channels are involved in the regulation of cellular membrane polarization and conductance, making them attractive targets for conditions such as ischemia, convulsions, and asthma jchemrev.com.

The lead optimization process for this compound derivatives would therefore likely focus on modifications to the core structure to enhance activity and selectivity for BK channels. This involves a systematic approach where different parts of the molecule—the thiomorpholine (B91149) ring, the acetamide (B32628) linker, and any potential substituents—are altered. The objectives of these modifications include:

Enhancing Potency: Increasing the biological activity of the compound at lower concentrations.

Improving Selectivity: Ensuring the compound interacts primarily with the desired target (e.g., a specific subtype of potassium channel) to minimize off-target effects.

Optimizing ADME Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to ensure it reaches the target site in the body at an effective concentration and for an appropriate duration.

Influence of Structural Modifications on Biological Interactions at the Molecular and Cellular Level (Excluding Clinical Outcomes)

Understanding how structural changes to this compound analogs affect their interactions with biological targets is central to SAR and SPR studies. These investigations are typically conducted using in vitro assays that measure the compound's effect on isolated proteins or cells.

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. Conformational analysis aims to identify the low-energy, stable conformations that a molecule can adopt and, more importantly, to determine the specific "bioactive conformation"—the shape the molecule assumes when it binds to its target.

For this compound, the flexibility of the thiomorpholine ring and the rotatable bonds in the acetamide side chain allow it to adopt multiple conformations. Computational modeling techniques are often employed to predict these conformations and to dock them into a model of the target protein's binding site. This can help to identify the most likely bioactive conformation and guide the design of more rigid analogs that are "locked" in this active shape, potentially leading to increased potency.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its analogs, identifying the key pharmacophoric elements is essential for understanding their biological activity. Based on its structure, potential pharmacophoric features could include:

The Thiomorpholine Ring: This heterocyclic ring system can participate in various non-covalent interactions. The sulfur atom can act as a hydrogen bond acceptor, and the ring itself provides a specific size and shape that may be crucial for fitting into a binding pocket.

The Amide Group: The acetamide linker contains a carbonyl oxygen and an amide nitrogen, both of which can act as hydrogen bond acceptors and donors, respectively. These interactions are often critical for anchoring a ligand to its target protein.

By systematically modifying each of these elements and observing the effect on biological activity, researchers can build a pharmacophore model that describes the essential features required for interaction with the target.

Correlation between Specific Structural Features and In Vitro Biological Activity Profiles of this compound Derivatives

The core of SAR studies lies in establishing direct correlations between specific structural modifications and the resulting changes in in vitro biological activity. This is often presented in the form of data tables that compare the activity of a series of related compounds.

While specific, publicly available SAR data for a series of this compound analogs is limited, we can hypothesize on the types of modifications and their potential impact on activity, based on general principles of medicinal chemistry for potassium channel modulators.

Table 1: Hypothetical Structure-Activity Relationship for this compound Analogs as BK Channel Openers

Compound IDR1 (Substitution on Thiomorpholine Ring)R2 (Substitution on Acetamide)In Vitro Activity (EC50, µM)Notes
1 HHData Not AvailableParent Compound: this compound
2 4-MethylHData Not AvailableIntroduction of a small alkyl group to probe steric tolerance on the ring.
3 HMethylData Not AvailableSubstitution on the acetamide nitrogen to explore the role of the N-H group.
4 HPhenylData Not AvailableAddition of an aromatic group to investigate potential pi-stacking or hydrophobic interactions.
5 4-HydroxyHData Not AvailableIntroduction of a polar group to explore potential new hydrogen bonding interactions.

This table is for illustrative purposes to demonstrate the principles of SAR and does not represent actual experimental data, as such data for a series of this compound analogs was not found in the public domain.

Mechanistic Elucidations of Biological Interactions of 4 Thiomorpholineacetamide and Its Analogs

In Vitro Target Identification and Validation Studies for 4-Thiomorpholineacetamide

In vitro studies are fundamental to identifying the molecular targets of a compound and validating these interactions. These studies are conducted in a controlled environment outside of a living organism, such as in test tubes or on cell cultures.

Enzyme Inhibition and Activation Profiling of this compound Derivatives

Enzyme inhibition and activation profiling are crucial first steps in characterizing the biological activity of a new compound. These assays determine whether a compound can modulate the activity of specific enzymes.

Detailed Research Findings: No publicly available data exists on the enzyme inhibition or activation profiles of this compound or its derivatives. Such studies would typically involve screening the compound against a panel of enzymes to identify any inhibitory or activating effects. The concentration of the compound required to inhibit enzyme activity by 50% (IC50) is a key parameter determined in these assays.

Interactive Data Table: Enzyme Inhibition Profile of this compound No data available for this compound.

Enzyme Target IC50 (µM) Type of Inhibition
Data Not Available - -
Data Not Available - -

Receptor Binding Assays and Ligand-Receptor Interaction Analysis

Receptor binding assays are used to determine if a compound binds to specific cellular receptors. These assays are critical for understanding how a compound might initiate a cellular response.

Detailed Research Findings: There are no published studies on the receptor binding affinities of this compound. To investigate this, researchers would typically use radioligand binding assays or surface plasmon resonance (SPR) to measure the affinity (often expressed as the dissociation constant, Kd, or the inhibition constant, Ki) of the compound for a variety of receptors.

Interactive Data Table: Receptor Binding Affinity of this compound No data available for this compound.

Receptor Target Binding Affinity (Ki, nM) Assay Type
Data Not Available - -
Data Not Available - -

Global Protein-Ligand Interaction Profiling (e.g., Chemoproteomics)

Chemoproteomics is a powerful technique used to identify the protein targets of a small molecule on a proteome-wide scale. This approach can uncover both primary targets and potential off-target interactions.

Detailed Research Findings: No chemoproteomic studies have been reported for this compound. A typical chemoproteomics workflow would involve synthesizing a probe molecule based on the this compound structure, incubating it with cell lysates or live cells, enriching the protein-probe complexes, and identifying the bound proteins using mass spectrometry.

Modulation of Cellular Pathways by this compound Derivatives (Mechanistic Focus)

Understanding how a compound affects cellular pathways provides a deeper insight into its mechanism of action and potential therapeutic or toxic effects.

Investigations into Specific Cellular Signaling Cascades and Perturbations

Once a target is identified, researchers investigate how the interaction between the compound and its target affects downstream signaling pathways.

Detailed Research Findings: No information is available regarding the effects of this compound on any specific cellular signaling cascades. Such investigations would typically involve treating cells with the compound and then using techniques like Western blotting or reporter assays to measure changes in the phosphorylation status or activity of key signaling proteins.

Analysis of Gene Expression Modulation and Proteomic Changes Induced by this compound

Gene expression and proteomic analyses provide a global view of the cellular response to a compound. These studies can reveal which genes and proteins are up- or down-regulated, offering clues about the compound's mechanism of action.

Detailed Research Findings: There are no published studies on the modulation of gene expression or proteomic changes induced by this compound. To conduct such an analysis, researchers would treat cells with the compound and then use techniques like RNA sequencing (RNA-Seq) to analyze changes in gene expression or quantitative mass spectrometry to analyze changes in the proteome.

Interactive Data Table: Differentially Expressed Genes upon this compound Treatment No data available for this compound.

Gene Fold Change p-value
Data Not Available - -
Data Not Available - -

Interactive Data Table: Proteomic Changes Induced by this compound No data available for this compound.

Protein Fold Change p-value
Data Not Available - -
Data Not Available - -

Mechanistic Studies on Cellular Responses in Research Models (Focus on Cellular Processes, not Efficacy or Toxicity)

Exploration of Antiproliferative and Cell Cycle Modulating Effects in Cellular Models (Mechanistic Perspective)

There is no available research detailing the mechanistic perspective of how this compound affects cell proliferation or modulates the cell cycle in cellular models.

Induction of Specific Cellular Processes (e.g., Apoptosis, Autophagy) by this compound: A Mechanistic View

Specific studies on the induction of apoptosis or autophagy by this compound, from a mechanistic viewpoint, have not been identified in the scientific literature.

Investigation of Anti-microbial or Anti-parasitic Mechanisms in vitro (e.g., cell wall targeting, membrane disruption)

There is no available data from in vitro studies investigating the specific anti-microbial or anti-parasitic mechanisms of this compound, such as its potential to target cell walls or disrupt membranes.

Computational and Cheminformatics Approaches to 4 Thiomorpholineacetamide Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to model the interaction between a small molecule (ligand), such as 4-Thiomorpholineacetamide, and a biological target, typically a protein or enzyme. nih.gov These methods provide deep insights at an atomic level, helping to elucidate binding mechanisms and guide the design of more potent and selective molecules.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. The process involves sampling a multitude of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. The result is a prediction of the most stable binding mode and a corresponding binding energy score, which indicates the strength of the interaction.

In a hypothetical study of this compound, researchers would first identify a relevant biological target. For instance, if investigating its potential as an inhibitor for a specific kinase, the crystal structure of that kinase would be used. The docking simulation would then predict how this compound fits into the kinase's active site, identifying key interactions such as hydrogen bonds, hydrophobic contacts, and van der Waals forces with specific amino acid residues. d-nb.info The binding energy, often expressed in kcal/mol, provides a quantitative measure of binding affinity. nih.gov

Illustrative Data: Hypothetical Docking of this compound against Target Protein

Target Protein Predicted Binding Energy (kcal/mol) Key Interacting Residues Predicted Interaction Type
Kinase X -7.2 GLU 116, ARG 119 Hydrogen Bond, Ionic
Protease Y -6.5 TRP 215, ALA 190 Hydrophobic, van der Waals

Note: The data in this table is hypothetical and serves as an example of typical results from a molecular docking study.

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a view of the system's evolution over time. nih.govvolkamerlab.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, revealing the dynamic behavior of both the ligand and the protein. nih.govvolkamerlab.org

For a this compound-protein complex, an MD simulation would be performed to assess the stability of the predicted docking pose. nih.gov By simulating the complex in a realistic environment (e.g., a water box with ions) over a period of nanoseconds, researchers can observe how the ligand's conformation changes and whether the key interactions identified in docking are maintained. volkamerlab.orgresearchgate.net Analysis of the simulation trajectory can provide critical information on the flexibility of the ligand, the stability of the protein-ligand complex, and the energetic contributions of different interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov

To develop a QSAR model for this compound derivatives, a dataset of compounds with the same core scaffold but varying substituents would be required. The biological activity (e.g., IC₅₀ values) of each compound against a specific target would need to be experimentally determined. Using specialized software, various molecular descriptors (properties derived from the molecular structure) are calculated for each derivative. nih.gov Statistical methods are then employed to generate an equation that links these descriptors to the observed biological activity.

This resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency. nih.gov

A significant advantage of QSAR modeling is its ability to identify the specific molecular properties that are most influential on biological activity. These properties are known as molecular descriptors. Descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological (e.g., connectivity indices). nih.govperiodikos.com.br

For instance, a hypothetical QSAR study on this compound derivatives might reveal that increased activity is positively correlated with a higher value for a specific descriptor like the solvent-accessible surface area and negatively correlated with molecular weight. This insight would guide medicinal chemists to design new derivatives with optimized properties for enhanced biological function. periodikos.com.br

Illustrative Data: Key Molecular Descriptors from a Hypothetical QSAR Study

Descriptor Definition Correlation with Activity Implication for Design
MLFER_S A descriptor related to solute hydrogen bond acidity Positive Favor groups that can act as hydrogen bond donors.
LogP Logarithm of the octanol-water partition coefficient Positive Increase hydrophobicity for better interaction.
SpMAD_Dzs A 2D autocorrelation descriptor Negative Avoid structural features that increase this value.

| TPSA | Topological Polar Surface Area | Positive | Modifications increasing TPSA may improve activity. |

Note: This table presents examples of molecular descriptors and their potential influence on activity, based on general QSAR principles. nih.gov

Virtual Screening and In Silico Lead Optimization Strategies Utilizing the this compound Scaffold

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov When a molecule like this compound shows promise, its core structure, or "scaffold," can be used as the basis for a focused virtual screen.

In a scaffold-based virtual screening campaign, large compound databases are filtered to find molecules containing the this compound core. nih.gov These selected compounds are then docked into the target protein's active site, and their predicted binding affinities are scored. This process rapidly identifies a manageable number of promising hits for further experimental testing, saving significant time and resources compared to traditional high-throughput screening. nih.gov

Following virtual screening, in silico lead optimization strategies are employed to refine the initial hits into more potent and drug-like candidates. nih.govnih.gov This involves making iterative computational modifications to the this compound scaffold—such as adding, removing, or changing functional groups—and re-evaluating the binding affinity and other properties like ADME (Absorption, Distribution, Metabolism, and Excretion) through further docking, MD simulations, and QSAR models. nih.govresearchgate.net This cycle of computational design and evaluation helps to rationally guide the chemical synthesis toward a clinical candidate. toxicology.org

In Silico Analysis of Pharmacokinetic (PK) Properties (e.g., ADME prediction) for Research Prioritization

In the early stages of drug discovery, the assessment of pharmacokinetic properties, encompassing absorption, distribution, metabolism, and excretion (ADME), is a critical step to filter promising candidates and reduce the likelihood of late-stage failures. ljmu.ac.uknih.gov Computational, or in silico, methods provide a rapid and cost-effective means to predict these properties, allowing for the prioritization of compounds with favorable pharmacokinetic profiles for further investigation. ljmu.ac.uk For novel compounds such as this compound, these predictive models are invaluable in forecasting their behavior within a biological system.

The predictive analysis of a compound's ADME profile often begins with an evaluation of its fundamental physicochemical properties, which are known to influence its pharmacokinetic behavior. Various computational tools and web-based platforms, such as SwissADME, employ a range of models to estimate these characteristics. mdpi.comnih.gov These models are built upon large datasets of experimentally determined properties and utilize quantitative structure-property relationships (QSPR) to make predictions for new molecules.

A foundational aspect of in silico ADME prediction is the assessment of "drug-likeness," which is often guided by established rules such as Lipinski's Rule of Five. nih.gov These rules are heuristics based on the physicochemical properties of known orally bioavailable drugs and help to identify compounds that are more likely to be successfully developed. For this compound, a predicted profile can be generated to see how it aligns with these industry-standard guidelines.

Predicted Physicochemical Properties and Drug-Likeness of this compound
ParameterPredicted ValueCompliance with Lipinski's Rule of Five
Molecular Weight< 500 g/molYes
LogP (Lipophilicity)< 5Yes
Hydrogen Bond Donors< 5Yes
Hydrogen Bond Acceptors< 10Yes

Beyond basic drug-likeness, computational models can provide more detailed predictions of specific ADME properties. These predictions are crucial for prioritizing research efforts toward compounds that are more likely to have favorable pharmacokinetics. For instance, high intestinal absorption is a prerequisite for orally administered drugs. jmchemsci.com Similarly, the ability of a compound to penetrate the blood-brain barrier (BBB) is a key consideration for drugs targeting the central nervous system (CNS). nih.govnih.gov

The morpholine (B109124) and thiomorpholine (B91149) moieties are recognized as privileged scaffolds in medicinal chemistry, often incorporated into molecules to modulate pharmacokinetic properties. nih.govresearchgate.net Studies on various derivatives containing these scaffolds can provide insights into the likely ADME profile of this compound. For example, the inclusion of a morpholine ring can influence a compound's metabolic stability and solubility. nih.gov

Predicted ADME Properties of this compound
ADME ParameterPredicted OutcomeImplication for Research Prioritization
Gastrointestinal AbsorptionHighFavorable for oral drug development
Blood-Brain Barrier (BBB) PermeantUnlikelySuggests lower potential for CNS-related side effects or may require modification for CNS targets
CYP450 Inhibition (e.g., CYP2D6, CYP3A4)Non-inhibitorLower potential for drug-drug interactions
P-glycoprotein (P-gp) SubstrateNoReduced likelihood of efflux from target cells

It is important to note that in silico predictions are theoretical and serve as a guide for further experimental validation. ljmu.ac.uk The accuracy of these predictions depends on the quality of the models and the datasets they were trained on. Therefore, while computational analyses are a powerful tool for prioritizing compounds like this compound, subsequent in vitro and in vivo studies are necessary to confirm their actual pharmacokinetic behavior.

Advanced Analytical and Spectroscopic Characterization Methodologies in 4 Thiomorpholineacetamide Research

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

High-resolution spectroscopy is indispensable for determining the precise atomic arrangement and bonding within the 4-Thiomorpholineacetamide molecule. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (HRMS) provide detailed insights into the molecular framework.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like this compound. While one-dimensional (1D) NMR (¹H and ¹³C) provides primary information, multi-dimensional techniques are essential for definitive assignments.

¹H NMR: In a typical ¹H NMR spectrum of this compound, distinct signals for the protons of the thiomorpholine (B91149) ring and the acetamide (B32628) group are expected. The methylene (B1212753) protons adjacent to the sulfur atom (C-S-CH ₂) would appear as a triplet, as would the methylene protons adjacent to the nitrogen atom (C-N-CH ₂). The acetyl methyl protons (-COCH ₃) would present as a sharp singlet.

¹³C NMR: The ¹³C NMR spectrum would show characteristic signals for the different carbon environments. The carbonyl carbon (C=O) of the amide would appear significantly downfield. The methylene carbons of the thiomorpholine ring would have distinct chemical shifts, with the carbons adjacent to the nitrogen appearing at a different field than those adjacent to the sulfur. The methyl carbon of the acetyl group would appear furthest upfield. nih.gov

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule, helping to trace the connectivity of the proton network in the thiomorpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. researchgate.net This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals of the thiomorpholine ring and the acetamide group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Predicted values are based on typical ranges for similar functional groups and structures.

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Description
CH₃ (Acetyl)~2.1~21Singlet peak corresponding to the methyl group of the acetamide.
CH₂-S~2.7~28Triplet peaks for the methylene groups adjacent to the sulfur atom.
CH₂-N~3.7~48Triplet peaks for the methylene groups adjacent to the nitrogen atom.
C=O (Amide)-~170Signal for the carbonyl carbon of the amide group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. For this compound (C₆H₁₂N₂OS), HRMS would provide a highly accurate mass measurement of the molecular ion.

Electron Ionization (EI) is a common technique where the molecule is bombarded with electrons, leading to ionization and fragmentation. The resulting fragmentation pattern provides a "fingerprint" of the molecule, offering valuable structural information. Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Breakage of the carbon-carbon bonds adjacent to the heteroatoms (sulfur and nitrogen) is a common fragmentation pathway.

Loss of the Acetyl Group: Cleavage of the N-acyl bond could result in the loss of a neutral ketene (B1206846) (CH₂=C=O) or an acetyl radical.

Ring Opening: Fragmentation of the thiomorpholine ring itself.

The mass spectrum of N-acetylmorpholine, a close structural analog, shows a prominent molecular ion peak and a base peak corresponding to the loss of the acetyl group, which is a likely pattern for this compound as well. nist.gov

Table 2: Potential Mass Fragments of this compound in Mass Spectrometry

m/z ValuePossible Fragment StructureDescription of Loss
160[C₆H₁₂N₂OS]⁺Molecular Ion (M⁺)
117[C₄H₉NS]⁺Loss of acetyl group (-COCH₃)
103[C₄H₉S]⁺Fragment from ring cleavage
88[C₃H₆NS]⁺Fragment from ring cleavage
43[CH₃CO]⁺Acetyl cation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, key characteristic absorption bands would include:

A strong absorption band around 1650 cm⁻¹ corresponding to the C=O (amide I) stretching vibration. researchgate.net

N-H bending vibrations (amide II) if any secondary amide character is present, though in this tertiary amide, this would be absent.

C-N stretching vibrations from the amide and the ring amine, typically in the 1400-1000 cm⁻¹ region.

C-H stretching vibrations from the methylene and methyl groups just below 3000 cm⁻¹.

C-S stretching vibrations, which are typically weak and appear in the fingerprint region (800-600 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. Molecules with extensive conjugation or chromophores absorb strongly in the UV-Vis region. This compound lacks significant chromophores or a conjugated system. The amide carbonyl group has a weak n→π* transition around 210-220 nm and a strong π→π* transition below 200 nm. Therefore, it is expected to have minimal or no significant absorption in the standard UV-Vis range (200-800 nm).

Chromatographic Methods for Purity Assessment, Isolation, and Quantitation in Research Studies

Chromatographic techniques are essential for separating this compound from impurities, isolating it from reaction mixtures, and quantifying its concentration in various samples.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Method Development

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the purity assessment and quantification of non-volatile compounds like this compound.

Method Development: A reversed-phase HPLC method would be most suitable. sielc.com This would typically involve a C18 stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. An acidic modifier, such as formic acid or trifluoroacetic acid, might be added to the mobile phase to improve peak shape and resolution. Detection would likely be performed using a UV detector set at a low wavelength (~210 nm) to detect the amide chromophore.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. The volatility of this compound would determine the feasibility of GC analysis.

Method Development: If sufficiently volatile, a GC method could be developed using a polar capillary column (e.g., a wax-type or a 5% phenyl-methylpolysiloxane column) to interact with the polar amide group. A flame ionization detector (FID) would be a suitable general-purpose detector. For enhanced selectivity and sensitivity for this sulfur-containing compound, a sulfur-specific detector like a Sulfur Chemiluminescence Detector (SCD) could be employed. gcms.czshimadzu.comsilcotek.com

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

While the specific crystallographic data for this compound is not publicly available, the analysis of closely related thiomorpholine derivatives offers significant insights into the expected structural features. A pertinent example is the structural characterization of 4-(4-nitrophenyl)thiomorpholine (B1608610), which has been thoroughly investigated. mdpi.com

Detailed Research Findings from a Representative Thiomorpholine Derivative

The crystal structure of 4-(4-nitrophenyl)thiomorpholine reveals that the thiomorpholine ring adopts a stable chair conformation in the solid state. mdpi.com This is the expected low-energy conformation for a six-membered saturated heterocyclic ring. The substituent at the nitrogen atom, in this case, a 4-nitrophenyl group, is found to occupy a quasi-axial position. mdpi.com

The detailed crystallographic data for 4-(4-nitrophenyl)thiomorpholine is presented in the tables below, showcasing the level of detail that can be obtained from such an analysis.

Crystal Data and Structure Refinement for 4-(4-Nitrophenyl)thiomorpholine
ParameterValue
Empirical FormulaC10H12N2O2S
Formula Weight224.28 g/mol
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Dimensions
a13.3525(5) Å
b10.3755(4) Å
c7.4464(3) Å
β96.325(2)°
Volume1025.34(7) ų
Z4
Selected Bond Lengths for 4-(4-Nitrophenyl)thiomorpholine
BondLength (Å)
S1-C21.815(1)
S1-C61.818(1)
N4-C31.468(2)
N4-C51.470(2)
N4-C71.391(2)
Selected Bond Angles for 4-(4-Nitrophenyl)thiomorpholine
AngleValue (°)
C2-S1-C698.5(1)
C3-N4-C5114.1(1)
C3-N4-C7122.1(1)
C5-N4-C7123.8(1)

The C-S-C bond angle within the thiomorpholine ring is notably smaller than the ideal tetrahedral angle of 109.5°, a common feature in such heterocyclic systems. mdpi.com Furthermore, the geometry around the nitrogen atom (N4) is nearly planar, suggesting some degree of sp2 character, which is influenced by the attached aromatic ring.

For this compound, it is anticipated that the thiomorpholine ring would similarly adopt a chair conformation. The acetamide group attached to the nitrogen atom would likely influence the puckering of the ring and could exhibit preferences for either an axial or equatorial position, driven by steric and electronic factors. The solid-state packing of this compound would be significantly influenced by intermolecular hydrogen bonding, likely involving the amide N-H and C=O groups, which would play a crucial role in stabilizing the crystal lattice.

Another structurally related compound, 2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone, has also been characterized by X-ray diffraction, confirming the chair conformation of the thiomorpholine ring. researchgate.net These examples underscore the utility of X-ray crystallography in providing a detailed and precise understanding of the solid-state structures of thiomorpholine-containing compounds, which is essential for structure-activity relationship studies and the rational design of new derivatives.

Emerging Research Directions and Future Prospects for 4 Thiomorpholineacetamide

Role of 4-Thiomorpholineacetamide as a Versatile Precursor in Complex Organic Synthesis

The thiomorpholine (B91149) moiety is a privileged scaffold in medicinal chemistry, recognized for its presence in a variety of active pharmaceutical ingredients (APIs). acs.orgnih.gov Its utility stems from its structural characteristics and the synthetic accessibility of its derivatives. While this compound itself is a specific entity, its core structure is part of a broader class of compounds used as versatile precursors in the synthesis of more complex molecules.

Organic chemists have long utilized thiomorpholine and its analogs due to their diverse reactivity. jchemrev.comresearchgate.net The synthesis of the thiomorpholine ring can be achieved through various methods, including the transformation of diethanolamine (B148213) or the reaction of 2-mercaptoethanol (B42355) with aziridine, followed by cyclization. acs.orgnih.gov These synthetic routes can be adapted to produce a wide array of substituted thiomorpholine analogs by modifying the functional groups on the reactants. jchemrev.com

A notable example of a thiomorpholine derivative used as a key building block is 4-(4-nitrophenyl)thiomorpholine (B1608610). This compound serves as a precursor to 4-thiomorpholinoaniline (B1311295) following the reduction of its nitro group. The resulting aniline (B41778) is a valuable intermediate for subsequent amide-coupling reactions, enabling the construction of more elaborate molecular architectures for various therapeutic targets, including kinase inhibitors and antimycobacterial agents. mdpi.com

The this compound structure incorporates an acetamide (B32628) group at the nitrogen atom. This functional group provides a reactive handle for further synthetic transformations. The amide bond can be hydrolyzed, or the alpha-carbon can be functionalized, opening avenues for creating libraries of novel compounds. Although specific applications of this compound as a precursor are not yet widely documented, its structure suggests significant potential as a building block in the assembly of complex organic molecules.

Exploration of Novel Biological Targets and Therapeutic Areas for Thiomorpholine-containing Scaffolds

The thiomorpholine scaffold is a cornerstone in the development of compounds with a wide spectrum of biological activities. researchgate.net Derivatives have been investigated for numerous therapeutic applications, demonstrating the scaffold's versatility as a pharmacophore. jchemrev.com The substitution on the thiomorpholine ring plays a crucial role in defining the biological activity and target specificity. jchemrev.comresearchgate.net

Thiomorpholine-containing compounds have shown promise across diverse therapeutic areas:

Antimicrobial Agents: The scaffold is a key component of the oxazolidinone antibiotic sutezolid, which is under investigation for treating multidrug-resistant tuberculosis. acs.orgnih.gov Novel thiomorpholine-coupled dihydroquinolines have also been identified as potent inhibitors of Mycobacterium tuberculosis. nih.gov

Metabolic Diseases: Certain derivatives act as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes mellitus. jchemrev.comresearchgate.net

Cardiovascular and Hypolipidemic Agents: Researchers have synthesized thiomorpholine derivatives with hypolipidemic and antioxidant properties. nih.gov These compounds have been shown to decrease triglyceride, total cholesterol, and low-density lipoprotein (LDL) levels and may act as inhibitors of squalene (B77637) synthase, an enzyme involved in cholesterol formation. researchgate.netnih.gov

Oncology: The thiomorpholine scaffold has been incorporated into molecules designed as anticancer agents. jchemrev.com

Inflammation and Pain: The structural motif has been found in compounds with anti-inflammatory and analgesic properties. researchgate.netjchemrev.com

The broad range of activities highlights the success of the thiomorpholine scaffold in interacting with various biological targets. This versatility makes it a highly attractive starting point for discovering new leads for a multitude of diseases.

Table 1: Selected Biological Activities of Thiomorpholine-Containing Scaffolds

Therapeutic Area Biological Target/Activity Reference(s)
Infectious Diseases Antitubercular, Antibacterial, Antimalarial, Antiprotozoal acs.orgjchemrev.comresearchgate.netjchemrev.com
Metabolic Disorders Dipeptidyl Peptidase IV (DPP-IV) Inhibition jchemrev.comresearchgate.net
Cardiovascular Hypolipidemic, Antihypertensive, Antioxidant researchgate.netjchemrev.comnih.gov
Oncology Anticancer researchgate.netjchemrev.com
Inflammation/Pain Anti-inflammatory, Analgesic researchgate.netjchemrev.com

| Ophthalmology | Retinal Protector Activity | researchgate.netjchemrev.com |

Development of Chemically Modified Analogs of this compound as Specific Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, allowing researchers to study its function in a cellular or organismal context. These tools are indispensable in chemical biology for target validation and for elucidating complex biological pathways. High-quality probes are typically characterized by their high affinity, selectivity, and cell permeability.

The structure of this compound provides a robust and versatile template for the design of specific chemical probes. By chemically modifying this core structure, it is possible to introduce various functionalities that enable detection or manipulation of the target molecule.

Potential modifications to create chemical probes from this compound analogs include:

Fluorescent Labeling: A fluorescent dye could be attached to the molecule, often via the acetamide group. This would allow researchers to visualize the localization of the target protein within cells using microscopy techniques.

Affinity-Based Probes: A biotin (B1667282) tag or a bio-orthogonal handle (like an alkyne or azide) could be incorporated. These modifications enable the isolation and identification of the target protein and its binding partners from complex biological samples through techniques like pull-down assays followed by mass spectrometry.

Photoaffinity Probes: The introduction of a photoreactive group would allow for the formation of a covalent bond between the probe and its target upon exposure to UV light. This technique is highly effective for irreversibly labeling the target protein and identifying its binding site.

The development of such probes derived from the this compound scaffold would provide powerful tools to investigate the biological roles of new targets identified for thiomorpholine-containing compounds, thereby accelerating the drug discovery process.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Thiomorpholineacetamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example, using polar aprotic solvents like dimethylformamide (DMF) enhances solubility of intermediates, while bases such as sodium hydride (NaH) improve deprotonation efficiency during cyclization steps . Temperature control (e.g., 60–80°C) minimizes side reactions. Thin-layer chromatography (TLC) with ethyl acetate/hexane eluents is critical for monitoring reaction progress and isolating pure fractions .

Q. What analytical techniques are most reliable for characterizing the molecular structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of the thiomorpholine ring and acetamide moiety by identifying characteristic chemical shifts (e.g., δ ~2.8 ppm for methylene protons adjacent to sulfur). Infrared (IR) spectroscopy detects carbonyl stretches (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight with <2 ppm error .

Q. How does this compound behave under varying pH and redox conditions?

  • Methodological Answer : Stability studies in buffered solutions (pH 3–10) reveal degradation at extremes due to hydrolysis of the acetamide group. Redox susceptibility is assessed via controlled oxidation with H₂O₂, yielding sulfoxide derivatives, or reduction with NaBH₄ to produce amine intermediates. HPLC with UV detection at 254 nm tracks degradation products .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The sulfur atom in the thiomorpholine ring acts as a weak nucleophilic center. Density Functional Theory (DFT) calculations show that electron-withdrawing substituents on the acetamide group lower the energy barrier for ring-opening reactions. Kinetic studies using stopped-flow spectroscopy under pseudo-first-order conditions can quantify reaction rates with alkyl halides .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., kinases or proteases) identify key interactions, such as hydrogen bonding between the acetamide carbonyl and active-site residues. Free-energy perturbation (FEP) calculations refine binding affinity predictions, validated by surface plasmon resonance (SPR) assays .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Meta-analysis of published data should account for variables like cell line specificity (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum concentration). Dose-response curves (IC₅₀ values) must be normalized to control for batch-to-batch compound variability. Conflicting results may arise from off-target effects, addressed via CRISPR knockout models of suspected pathways .

Q. How can structure-activity relationship (SAR) studies guide functionalization of this compound for enhanced selectivity?

  • Methodological Answer : Introduce substituents at the thiomorpholine nitrogen (e.g., alkyl, aryl) to modulate steric and electronic properties. Parallel synthesis libraries are screened against target panels (e.g., kinase inhibitors) using high-throughput fluorescence polarization. Selectivity indices (SI = IC₅₀ non-target/IC₅₀ target) >10 indicate improved specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.